
5-(1-Adamantyl)-2-hydroxybenzoic acid
Overview
Description
5-(1-Adamantyl)-2-hydroxybenzoic acid is a compound that features a unique adamantyl group attached to a hydroxybenzoic acid moiety. The adamantyl group, known for its rigid and bulky structure, imparts distinct physical and chemical properties to the molecule. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities and structural novelty.
Mechanism of Action
Target of Action
It’s known that adamantane derivatives have diverse applications in medicinal chemistry . They are often used in the synthesis of substituted adamantanes and diamondoids .
Mode of Action
It’s known that adamantane derivatives interact with their targets via carbocation or radical intermediates . These intermediates have unique stability and reactivity when compared to simple hydrocarbon derivatives .
Biochemical Pathways
The synthesis of substituted adamantanes and diamondoids is frequently achieved via carbocation or radical intermediates . These intermediates can directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .
Pharmacokinetics
It’s known that adamantane derivatives are metabolized to a small extent (5–15%) by acetylation and are mainly excreted (90%) unchanged in urine by kidney excretion .
Result of Action
Adamantane derivatives are known for their unique structural, biological, and stimulus-responsive properties .
Action Environment
It’s known that the synthesis of adamantane derivatives is sensitive to the vicinity of the bulky cage group .
Biochemical Analysis
Biochemical Properties
The adamantyl group in 5-(1-Adamantyl)-2-hydroxybenzoic acid is known to interact with various enzymes and proteins. For instance, it has been found to interact with Class II major histocompatibility complex (MHC II) molecules, which are crucial in initiating and propagating an immune response . The adamantyl group can bind to a predicted cavity around the P1 pocket of HLA-DRs, a type of MHC II molecule .
Cellular Effects
For example, some adamantyl-substituted ligands have been found to affect the microtubule network in cancer cells, promoting the formation of different atypical tubulin assemblies .
Molecular Mechanism
Studies on related adamantyl compounds suggest that they may exert their effects at the molecular level through binding interactions with biomolecules and changes in gene expression .
Temporal Effects in Laboratory Settings
The adamantyl group is known for its stability, which could potentially influence the long-term effects of the compound on cellular function .
Metabolic Pathways
Related adamantyl compounds have been shown to undergo hydroxylation of the adamantyl ring, suggesting potential metabolic pathways .
Transport and Distribution
The lipophilicity of the adamantyl group could potentially influence its transport and distribution .
Subcellular Localization
The adamantyl group’s lipophilicity could potentially influence its localization within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Adamantyl)-2-hydroxybenzoic acid typically involves the introduction of the adamantyl group to the hydroxybenzoic acid framework. One common method starts with the esterification of adamantane-1-carboxylic acid with methanol to form the methyl ester. This ester is then reacted with hydrazine to yield adamantane-1-carboxylic acid hydrazide. Subsequent reactions with appropriate reagents lead to the formation of the desired this compound .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale esterification and subsequent functionalization reactions. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product. Advanced techniques such as continuous flow synthesis may also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 5-(1-Adamantyl)-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve the use of strong acids or bases, depending on the specific substitution reaction.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols, aldehydes, and other reduced forms.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
5-(1-Adamantyl)-2-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug delivery systems due to the unique properties of the adamantyl group.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
- 2-(1-Adamantyl)benzoic acid
- 5-(1-Adamantyl)-4-arylideneamino-3-mercapto-1,2,4-triazoles
- 2-(1-Adamantyl)-3-hydroxybutyric acid
Uniqueness: 5-(1-Adamantyl)-2-hydroxybenzoic acid stands out due to the presence of both the hydroxybenzoic acid and adamantyl moieties, which confer unique chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications .
Properties
IUPAC Name |
5-(1-adamantyl)-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O3/c18-15-2-1-13(6-14(15)16(19)20)17-7-10-3-11(8-17)5-12(4-10)9-17/h1-2,6,10-12,18H,3-5,7-9H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCGAGONGXZTOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=C(C=C4)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10155090 | |
| Record name | Benzoic acid, 2-hydroxy-5-tricyclo(3.3.1.1(sup 3,7))dec-1-yl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10155090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126145-51-5 | |
| Record name | Benzoic acid, 2-hydroxy-5-tricyclo(3.3.1.1(sup 3,7))dec-1-yl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126145515 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-hydroxy-5-tricyclo(3.3.1.1(sup 3,7))dec-1-yl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10155090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


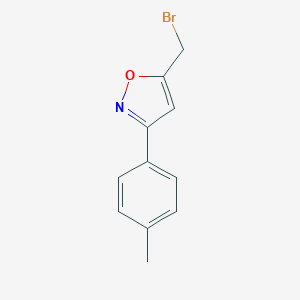

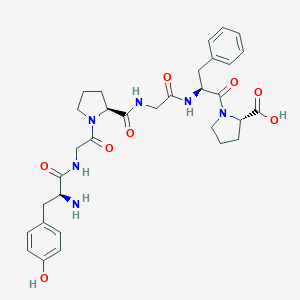

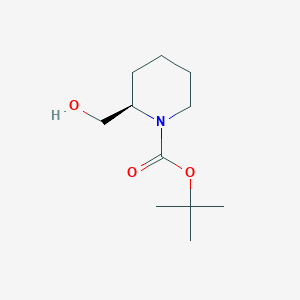
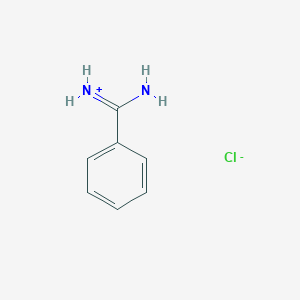
![16beta-(Acetyloxy)-3beta-[[4-O-[6-O-(beta-D-glucopyranosyl)-beta-D-glucopyranosyl]-6-deoxy-3-O-methyl-beta-D-glucop](/img/structure/B159457.png)
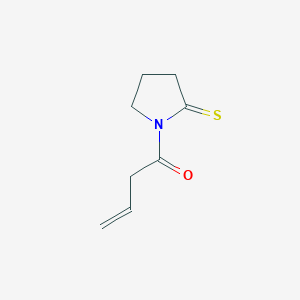
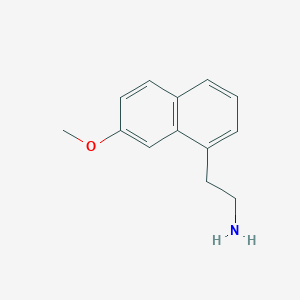
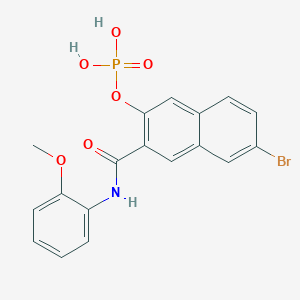
![2-Methoxypyrazolo[1,5-a]pyridin-3-amine](/img/structure/B159463.png)

![2-(2-(Quinolin-3-yl)pyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one hydrate](/img/structure/B159467.png)
![3-(2-Aminoethyl)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B159468.png)
